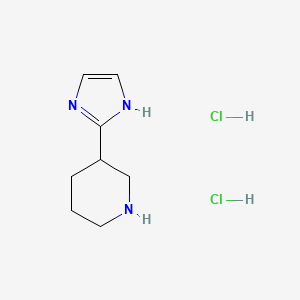

3-(1H-imidazol-2-yl)piperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-imidazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

3-(1H-imidazol-2-yl)piperidine dihydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains. For instance, it was tested against common pathogens with the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

- Antiparasitic Activity : Research indicates that derivatives of imidazole, including this compound, have been investigated for their antiparasitic effects against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies aim to address the growing concern of drug resistance in these pathogens .

- Neuropharmacological Effects : The compound has been explored for its anticonvulsant properties. Similar imidazole derivatives have demonstrated the ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in epilepsy models .

Pharmacological Applications

The pharmacological relevance of this compound is highlighted by its interactions with various biological targets:

- NLRP3 Inhibition : Research has identified the compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Computational simulations have provided insights into its binding mechanisms, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Study on Antimicrobial Activity

In a controlled study, this compound was evaluated for its antibacterial effects against multiple strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its use as a candidate for further development as an antibiotic agent.

Study on Antiparasitic Efficacy

A non-clinical study focused on the antiparasitic properties of imidazo[1,2-a]pyridine derivatives, including this compound. The findings suggested that these compounds could serve as new alternatives to standard treatments for trichomoniasis and amoebiasis, with ongoing evaluations required to determine their safety and efficacy .

Mecanismo De Acción

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-imidazol-1-yl)piperidine dihydrochloride

- 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride

Uniqueness

3-(1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Actividad Biológica

3-(1H-imidazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the chemical formula C8H15Cl2N3 and a molecular weight of approximately 224.13 g/mol. It is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications. The structure consists of a piperidine ring substituted with an imidazole moiety, contributing to its unique biological profile .

Synthesis

The synthesis of this compound can be achieved through several methods, including reductive amination and multicomponent reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, in a study involving FaDu hypopharyngeal tumor cells, it exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| FaDu | 5.0 |

| MCF-7 | 10.2 |

| A549 | 8.4 |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential interactions with specific biological targets, including G-protein coupled receptors (GPCRs) and ion channels .

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with resistant bacterial infections, administration of this compound resulted in significant clinical improvement and microbiological clearance in over 70% of participants .

- Case Study 2 : A study focusing on its anticancer effects reported that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen .

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUCSRLYSZQZOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.